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molecular formula C6H11NO3 B8734838 ETHYL ALLYLOXYCARBAMATE CAS No. 61807-43-0

ETHYL ALLYLOXYCARBAMATE

Cat. No. B8734838
M. Wt: 145.16 g/mol
InChI Key: GFBZREMLIDQEMC-UHFFFAOYSA-N
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Patent
US04226612

Procedure details

100 g of N-hydroxyurethane and 80.3 g of allyl chloride were added, at 20° C., to a solution of 53.8 g of potassium hydroxide in 750 ml of ethanol. The mixture was stirred and refluxed (80° C.) for 4 hours, then was cooled to 25° C. and filtered. The solvent was evaporated from the filtrate and the residue, an oil, was distilled, 51°-55° C., 0.2 Torr., to give ethyl (2-propenyloxy)carbamate, 3A, as a colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:8](Cl)[CH:9]=[CH2:10].[OH-].[K+]>C(O)C>[CH2:10]([O:1][NH:2][C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH:9]=[CH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ONC(=O)OCC
Name
Quantity
80.3 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
53.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the residue, an oil, was distilled, 51°-55° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)ONC(OCC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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